NH2-PEG4-DOTA
Overview
Description
2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid: It is widely used in pharmaceuticals and biomedical research due to its ability to form stable complexes with metal ions . This compound is particularly valuable in the field of diagnostic imaging and targeted drug delivery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves several steps. The process typically begins with the preparation of the polyethylene glycol (PEG) chain, which is then conjugated to the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
Industrial Production Methods: In industrial settings, the production of 2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid undergoes various chemical reactions, including nucleophilic substitution, complexation with metal ions, and conjugation with biomolecules .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction typically involves the use of N-hydroxysuccinimide (NHS) esters, which react with primary amine groups under mild conditions (pH 7-9) to form stable amide bonds.
Complexation with Metal Ions: The chelation process involves the reaction of the compound with metal ions such as gallium-68, lutetium-177, and others under controlled conditions to form stable complexes.
Major Products Formed: The major products formed from these reactions include metal-chelate complexes and conjugates with biomolecules, which are used in various diagnostic and therapeutic applications .
Scientific Research Applications
2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves its ability to form stable complexes with metal ions. The chelation process enhances the stability and bioavailability of the metal ions, allowing for targeted delivery and imaging . The compound’s molecular targets include various metal ions, and its pathways involve the formation of stable metal-chelate complexes that can be used for diagnostic and therapeutic purposes .
Comparison with Similar Compounds
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A widely used chelator in radiopharmaceuticals.
1,4,7-triazacyclononane-triacetic acid (NOTA): Known for its superior binding ability with gallium-68 compared to DOTA.
Triazacyclononane-phosphinate (TRAP): Exhibits higher specific activity and stability compared to DOTA and NOTA.
Uniqueness of 2,2′,2”- (10- (17-amino-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid: The unique feature of this compound is its polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. This makes it particularly suitable for use in biomedical applications, where stability and reduced immunogenicity are crucial .
Properties
IUPAC Name |
2-[4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O11/c27-1-11-40-13-15-42-17-18-43-16-14-41-12-2-28-23(33)19-29-3-5-30(20-24(34)35)7-9-32(22-26(38)39)10-8-31(6-4-29)21-25(36)37/h1-22,27H2,(H,28,33)(H,34,35)(H,36,37)(H,38,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINZZXBOBNTERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCN)CC(=O)O)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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